molecular formula C10H8O5S B14301248 Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate CAS No. 112450-16-5

Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate

Cat. No.: B14301248
CAS No.: 112450-16-5
M. Wt: 240.23 g/mol
InChI Key: SUTHSIORRHLGFJ-UHFFFAOYSA-N
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Description

Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is a chemical compound known for its unique structure and properties It contains a benzoxathiol ring, which is a fused ring system consisting of benzene, oxathiol, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 5-hydroxy-2-oxo-2H-1,3-benzoxathiol with methyl acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(2-oxo-2H-1,3-benzoxathiol-5-yl)acetate
  • Methyl 2-hydroxy-2-(5-hydroxy-2-oxo-2H-1,3-benzoxathiol-6-yl)acetate

Uniqueness

Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is unique due to its specific substitution pattern on the benzoxathiol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

112450-16-5

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

IUPAC Name

methyl 2-(5-hydroxy-2-oxo-1,3-benzoxathiol-7-yl)acetate

InChI

InChI=1S/C10H8O5S/c1-14-8(12)3-5-2-6(11)4-7-9(5)15-10(13)16-7/h2,4,11H,3H2,1H3

InChI Key

SUTHSIORRHLGFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C(=CC(=C1)O)SC(=O)O2

Origin of Product

United States

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